molecular formula C25H21NO5 B11707505 2-methylpropyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate

2-methylpropyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11707505
M. Wt: 415.4 g/mol
InChI Key: RGTQZJUAANHCFV-UHFFFAOYSA-N
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Description

2-methylpropyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that includes a dioxoisoindole core and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-phenoxybenzaldehyde and phthalic anhydride. The reaction conditions usually require a catalyst, such as p-toluenesulfonic acid, and solvents like toluene or dichloromethane. The reaction proceeds through a condensation reaction followed by cyclization to form the isoindole core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-methylpropyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylpropyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The phenoxyphenyl group may interact with enzymes or receptors, modulating their activity. The dioxoisoindole core can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpropyl 1,3-dioxo-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate
  • 2-methylpropyl 1,3-dioxo-2-(4-chlorophenyl)-2,3-dihydro-1H-isoindole-5-carboxylate

Uniqueness

2-methylpropyl 1,3-dioxo-2-(4-phenoxyphenyl)-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H21NO5

Molecular Weight

415.4 g/mol

IUPAC Name

2-methylpropyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate

InChI

InChI=1S/C25H21NO5/c1-16(2)15-30-25(29)17-8-13-21-22(14-17)24(28)26(23(21)27)18-9-11-20(12-10-18)31-19-6-4-3-5-7-19/h3-14,16H,15H2,1-2H3

InChI Key

RGTQZJUAANHCFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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